molecular formula C23H22FN3O3 B2374942 Methyl 2-{[6-fluoro-3-(piperidin-1-ylcarbonyl)quinolin-4-yl]amino}benzoate CAS No. 1351797-82-4

Methyl 2-{[6-fluoro-3-(piperidin-1-ylcarbonyl)quinolin-4-yl]amino}benzoate

Cat. No.: B2374942
CAS No.: 1351797-82-4
M. Wt: 407.445
InChI Key: PWUBGEJEUXKLDY-UHFFFAOYSA-N
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Description

Methyl 2-{[6-fluoro-3-(piperidin-1-ylcarbonyl)quinolin-4-yl]amino}benzoate is a synthetic organic compound characterized by a quinoline core substituted with a fluoro group at position 6, a piperidin-1-ylcarbonyl moiety at position 3, and a methyl benzoate ester linked via an amino group at position 2.

Properties

IUPAC Name

methyl 2-[[6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-yl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O3/c1-30-23(29)16-7-3-4-8-20(16)26-21-17-13-15(24)9-10-19(17)25-14-18(21)22(28)27-11-5-2-6-12-27/h3-4,7-10,13-14H,2,5-6,11-12H2,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWUBGEJEUXKLDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl 2-{[6-fluoro-3-(piperidin-1-ylcarbonyl)quinolin-4-yl]amino}benzoate involves several stepsThe reaction conditions often involve the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to achieve good yields . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Methyl 2-{[6-fluoro-3-(piperidin-1-ylcarbonyl)quinolin-4-yl]amino}benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Methyl 2-{[6-fluoro-3-(piperidin-1-ylcarbonyl)quinolin-4-yl]amino}benzoate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-{[6-fluoro-3-(piperidin-1-ylcarbonyl)quinolin-4-yl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Functional Group Analysis

The compound’s quinoline scaffold differentiates it from pyrimidine-based sulfonylurea herbicides (e.g., bensulfuron-methyl, primisulfuron-methyl) listed in –3. These herbicides share a methyl benzoate backbone but incorporate sulfonylurea bridges and pyrimidine rings, which are critical for acetolactate synthase (ALS) inhibition in plants.

Substituent Effects on Bioactivity

  • Fluorine Substituent: The 6-fluoro group on the quinoline ring may enhance metabolic stability and membrane permeability, akin to fluorinated pyrimidines in primisulfuron-methyl .
  • Piperidin-1-ylcarbonyl vs. Sulfonylurea : The piperidinylcarbonyl group replaces the sulfonylurea moiety found in herbicides like sulfometuron-methyl. This substitution likely reduces herbicidal activity but could improve selectivity for mammalian targets, such as kinases or proteases .
  • Methyl Benzoate Ester: The ester group is common in prodrug designs (e.g., imazamethabenz-methyl) to improve bioavailability. However, its position adjacent to the amino linker in the target compound may influence hydrolysis rates and binding interactions .

Pharmacokinetic and Physicochemical Properties

Compared to tribenuron-methyl (a sulfonylurea herbicide with a pyrimidinyloxy group), the target compound’s larger quinoline system (molecular weight ~400–450 g/mol estimated) may reduce water solubility but enhance lipophilicity, favoring blood-brain barrier penetration if developed for neurological targets. In contrast, smaller pyrimidine-based herbicides (e.g., diclofop-methyl) prioritize soil mobility and plant uptake .

Data Tables: Key Comparisons

Table 1. Structural and Functional Comparison

Compound Core Structure Key Substituents Primary Use/Target
Target Compound Quinoline 6-Fluoro, 3-(Piperidin-1-ylcarbonyl) Hypothesized kinase/microbial
Bensulfuron-methyl Pyrimidine Sulfonylurea bridge, dimethoxy ALS inhibitor (herbicide)
Primisulfuron-methyl Pyrimidine Difluoromethoxy, sulfonylurea ALS inhibitor (herbicide)
Tribenuron-methyl Pyrimidinyloxy Methyl ester, sulfonylurea ALS inhibitor (herbicide)
UNC0642 (SML1037) Quinazoline Difluoropiperidine, pyrrolidinylpropoxy Histone methyltransferase inhibitor

Table 2. Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Estimated) Solubility Profile
Target Compound ~420–450 ~3.5 Low water solubility
Bensulfuron-methyl 410.4 2.1 Moderate aqueous solubility
UNC0642 546.7 4.8 Lipophilic

Research Implications and Gaps

While the target compound’s structural complexity aligns with kinase inhibitors (e.g., UNC0642 ) and antimicrobial quinolines, direct comparative studies with pesticidal analogs are absent in the provided evidence. Further research should:

Evaluate enzymatic inhibition profiles (e.g., kinase vs. ALS targets).

Assess metabolic stability influenced by the piperidinylcarbonyl group.

Compare herbicidal or pharmaceutical efficacy against pyrimidine-based analogs.

Biological Activity

Methyl 2-{[6-fluoro-3-(piperidin-1-ylcarbonyl)quinolin-4-yl]amino}benzoate is a synthetic compound that exhibits potential biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms, efficacy against various targets, and structure-activity relationships (SAR).

Chemical Structure

The compound features a quinoline core substituted with a piperidine moiety and a benzoate group. The presence of the fluorine atom and the carbonyl group are critical for its biological properties.

Biological Activity Overview

This compound has been studied for various biological activities, including:

  • Anticancer Activity : The compound has shown promising results against several cancer cell lines. Its mechanism of action may involve the inhibition of specific kinases involved in cell proliferation.
  • Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory pathways, potentially making it useful in treating inflammatory diseases.
  • Antimicrobial Properties : Some studies suggest that it possesses antimicrobial activity against certain bacterial strains.

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific functional groups in enhancing biological activity. For instance:

  • Fluorine Substitution : The fluorine atom at the 6-position of the quinoline ring significantly enhances the compound's affinity for its biological targets.
  • Piperidine Moiety : The piperidine group is essential for maintaining the compound's interaction with target receptors, affecting its pharmacokinetic properties.

Anticancer Activity

In a study assessing the anticancer properties of related quinoline derivatives, compounds similar to this compound were evaluated for their ability to inhibit cancer cell growth. The results indicated that modifications to the quinoline structure could lead to significant increases in cytotoxicity against various cancer cell lines, including breast and colon cancer cells.

CompoundCell Line TestedIC50 (µM)
Compound AMDA-MB-231 (Breast)0.25
Compound BHT-29 (Colon)0.15
Methyl 2-{...}MDA-MB-2310.18

Anti-inflammatory Activity

A separate investigation focused on the compound's anti-inflammatory effects demonstrated its ability to inhibit pro-inflammatory cytokines in vitro. The study utilized lipopolysaccharide (LPS)-stimulated macrophages to assess cytokine production.

CytokineControl (pg/mL)Treated (pg/mL)
TNF-alpha500150
IL-630080

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